

# chemical structure and properties of CFTR corrector 9

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CFTR corrector 9

Cat. No.: B1226163

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## An In-depth Technical Guide to CFTR Corrector 9

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**CFTR corrector 9**, also identified as compound 42, is a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This document provides a comprehensive overview of its chemical structure and known properties. However, it is important to note that detailed quantitative biological data, specific experimental protocols, and in-depth signaling pathway information for this particular compound are not extensively available in publicly accessible scientific literature. This guide compiles the available information and outlines general experimental methodologies relevant to the study of CFTR correctors.

### Chemical Structure and Properties

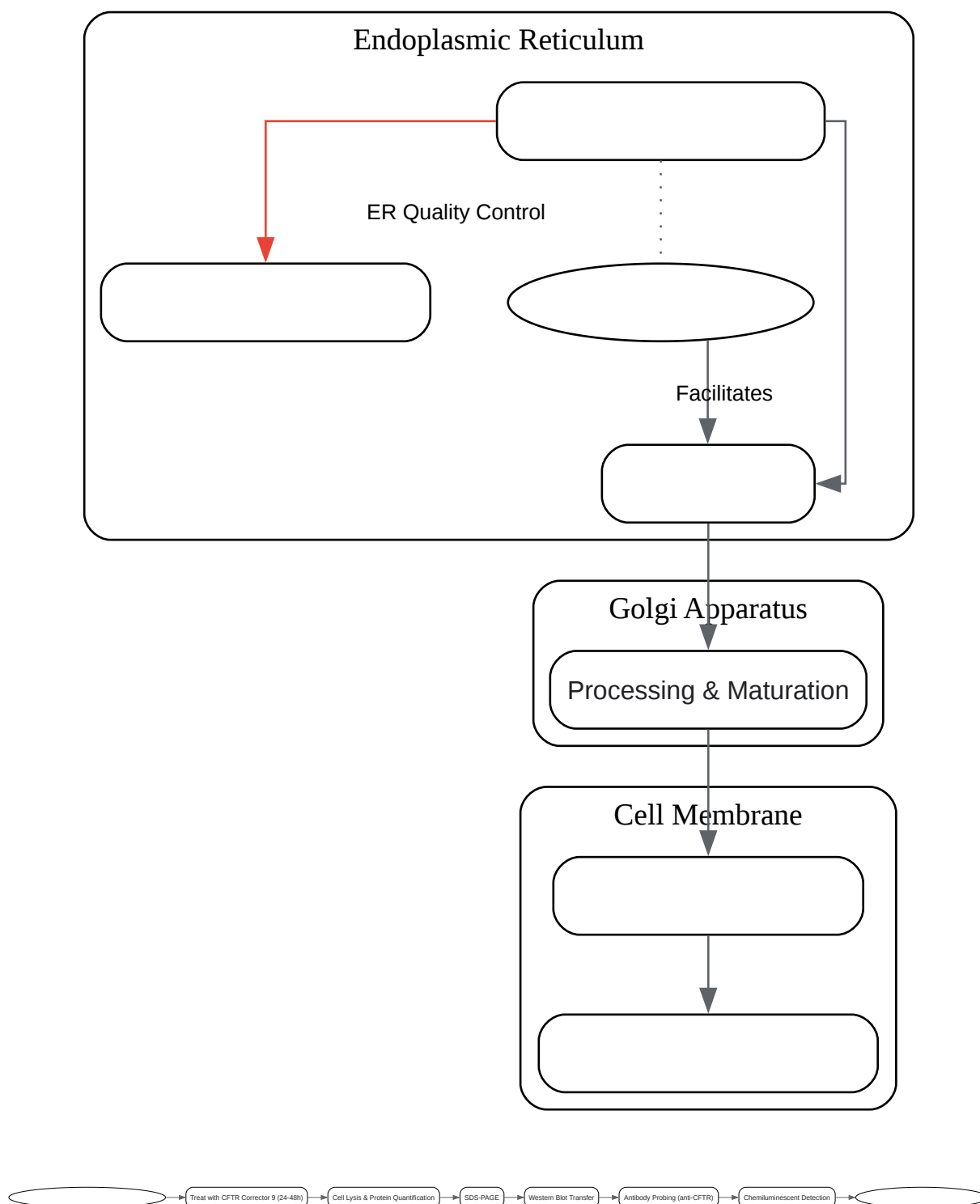
**CFTR corrector 9** is chemically known as N-(Furan-2-ylmethyl)-5-(3-methoxyphenyl)isoxazole-3-carboxamide.<sup>[1]</sup> Its chemical and physical properties are summarized in the table below.

Property	Value	Source
CAS Number	909861-78-5	[1]
Molecular Formula	C <sub>16</sub> H <sub>14</sub> N <sub>2</sub> O <sub>4</sub>	[2]
Molecular Weight	298.29 g/mol	[2]
Appearance	Solid	MedChemExpress
Solubility	Soluble in DMSO	MedChemExpress

## Mechanism of Action of CFTR Correctors

Cystic fibrosis is caused by mutations in the CFTR gene, which often lead to the misfolding of the CFTR protein. The most common mutation, F508del, results in a protein that is retained in the endoplasmic reticulum (ER) and targeted for degradation, thus failing to reach the cell membrane to function as a chloride channel.

CFTR correctors are small molecules that aim to rescue these misfolded CFTR proteins. They are thought to bind to the mutant CFTR protein and facilitate its proper folding, allowing it to escape the ER quality control machinery and traffic to the cell surface. Once at the cell membrane, the corrected CFTR protein can be activated by potentiators, another class of CFTR modulators, to restore chloride ion transport. The general mechanism is visualized in the workflow below.



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## References

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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